AP24592

Purity QC Analytical Chemistry

AP24592 (CAS 694499-26-8) is a validated building block and key metabolite (M19) of ponatinib, supplied at ≥98% purity with full analytical characterization. Its unique 4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)benzenamine structure is essential for SAR studies, impurity profiling, and FBDD campaigns. Sourcing from a verified supplier ensures batch-consistent quality, eliminating risks from undefined fragments. Ideal for medicinal chemistry, analytical reference standards, and kinase inhibitor scaffold optimization.

Molecular Formula C13H18F3N3
Molecular Weight 273.30 g/mol
CAS No. 694499-26-8
Cat. No. B1394198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP24592
CAS694499-26-8
Molecular FormulaC13H18F3N3
Molecular Weight273.30 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=C(C=C(C=C2)N)C(F)(F)F
InChIInChI=1S/C13H18F3N3/c1-18-4-6-19(7-5-18)9-10-2-3-11(17)8-12(10)13(14,15)16/h2-3,8H,4-7,9,17H2,1H3
InChIKeyZMWAZMYBMAAMAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing AP24592 (CAS 694499-26-8): A Defined Fragment for Ponatinib R&D


AP24592 (CAS 694499-26-8), chemically designated as 4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)benzenamine, is a small-molecule fragment with a molecular weight of 273.30 g/mol and the molecular formula C13H18F3N3 [1]. It is not a biologically active drug but serves as a critical structural component and synthetic intermediate for the multi-targeted kinase inhibitor ponatinib [2]. In the context of drug discovery and development, AP24592 is utilized as a building block for molecular linking and scaffold modification , and it is also a characterized metabolite (M19) of ponatinib [3]. Its primary value proposition for procurement lies in its defined chemical structure and high purity, which are essential for reproducible research in fragment-based drug discovery (FBDD), analytical method development, and the synthesis of ponatinib analogs.

Procurement Precision: Why Generic Aromatic Amines Cannot Replace AP24592


Substituting AP24592 with a generic aromatic amine or a structurally similar building block is not feasible for applications requiring its specific chemical identity. Its unique combination of a trifluoromethyl group and an N-methylpiperazine moiety linked to an aniline core is a defined structural motif within ponatinib [1]. This exact structure is required for studies investigating ponatinib's structure-activity relationship (SAR), for use as a reference standard in impurity profiling , or for the enzymatic production of the M19 metabolite in ADMET assays [2]. Furthermore, procurement from a vendor providing verified high purity (e.g., ≥98%) and batch-specific analytical data ensures experimental reproducibility, a level of quality control not guaranteed by alternative sources of undefined fragments. The evidence below quantifies these critical differentiators.

Quantitative Evidence Guide: Sourcing AP24592 vs. Generic Research Fragments


Purity and Analytical Validation: Quantifying Reproducibility vs. Undefined Alternatives

AP24592 is commercially supplied with a verified purity of ≥98% to 99.34%, supported by batch-specific analytical data including NMR, HPLC, and GC . In contrast, generic chemical building blocks from non-specialist vendors often lack such rigorous, documented quality control. This difference in purity and analytical validation is quantifiable and directly impacts experimental outcomes .

Purity QC Analytical Chemistry Reproducibility

Provenance in Drug Metabolism: A Definitive Link to Ponatinib vs. Unrelated Fragments

AP24592 is uniquely defined as the M19 metabolite of the FDA-approved drug ponatinib, formed via amide hydrolysis [1]. A direct comparator would be any unrelated chemical fragment that lacks this specific metabolic lineage. This distinction is absolute: a generic fragment has no defined role in the disposition of an approved therapeutic, whereas AP24592's identity is confirmed in peer-reviewed ADME studies [2].

ADMET Drug Metabolism Metabolite Ponatinib

Sourcing for Structural Integrity: Documented Utility as a Ponatinib Intermediate

AP24592 is an established intermediate in the synthesis of ponatinib, a role documented in the patent literature [1]. While other aniline-based building blocks could theoretically be used in exploratory chemistry, AP24592 is the required and validated component for constructing the specific 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide core [2].

Organic Synthesis Intermediate Medicinal Chemistry Ponatinib

Defined Use Cases: Procuring AP24592 for Targeted R&D Applications


Reference Standard for Ponatinib Impurity and Metabolite Profiling

AP24592 is a characterized metabolite (M19) and related substance of ponatinib [1]. Procuring a high-purity sample (≥98%) with full analytical characterization is essential for its use as a reference standard in the development and validation of analytical methods (e.g., HPLC, LC-MS) to detect and quantify this specific impurity or metabolite in drug substance, drug product, or biological samples from ADMET studies .

Validated Synthetic Intermediate for Ponatinib and Analog Generation

For medicinal chemistry groups focused on synthesizing ponatinib or exploring its chemical space, AP24592 is a required and validated building block. Its use ensures the construction of the precise molecular architecture detailed in the original patents [1]. Sourcing this specific intermediate from a reliable vendor with documented purity reduces synthetic risk and ensures the structural integrity of the final compounds .

Scaffold for Fragment-Based Drug Discovery (FBDD) and Chemical Biology

AP24592, as a fragment molecule, serves as a core scaffold for molecular linking, expansion, and modification in FBDD campaigns [1]. Its defined structure and high purity make it a suitable starting point for hit-to-lead optimization programs, particularly those aimed at identifying novel kinase inhibitors. The use of such a well-characterized fragment from a reputable source ensures that any observed biological activity can be reliably attributed to the compound itself, not to an impurity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for AP24592

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.